
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine is a synthetic nucleoside analog with the molecular formula C10H14N2O4 and a molecular weight of 226.22916. This compound is structurally related to thymine, a pyrimidine nucleobase found in DNA. The unique structural feature of this compound is the presence of a cyclopropyl group and two hydroxymethyl groups, which may confer distinct chemical and biological properties.
準備方法
The synthesis of 1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the thymine base.
Hydroxymethylation: Addition of hydroxymethyl groups to the cyclopropylated thymine.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce production costs.
化学反応の分析
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with DNA and enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The compound may target specific enzymes, such as DNA polymerases, and disrupt their normal function, leading to the inhibition of cell proliferation.
類似化合物との比較
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine can be compared with other nucleoside analogs, such as:
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Acyclovir: A guanine analog used as an antiviral agent.
Zidovudine: A thymine analog used in the treatment of HIV.
The uniqueness of this compound lies in its cyclopropyl and hydroxymethyl groups, which may confer distinct chemical and biological properties compared to other nucleoside analogs.
特性
CAS番号 |
132398-83-5 |
|---|---|
分子式 |
C10H14N2O4 |
分子量 |
226.23 g/mol |
IUPAC名 |
1-[(2S,3S)-2,3-bis(hydroxymethyl)cyclopropyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c1-5-2-12(10(16)11-9(5)15)8-6(3-13)7(8)4-14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-/m0/s1 |
InChIキー |
XESNPUIEMJHYRT-BQBZGAKWSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)C2[C@H]([C@@H]2CO)CO |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C2CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


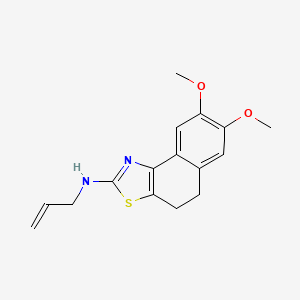
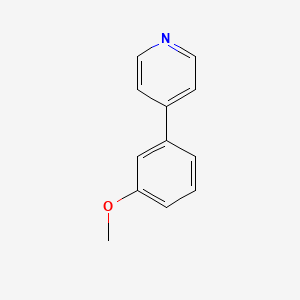

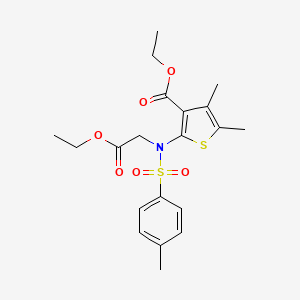
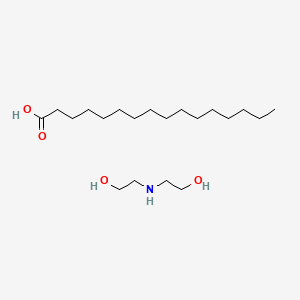
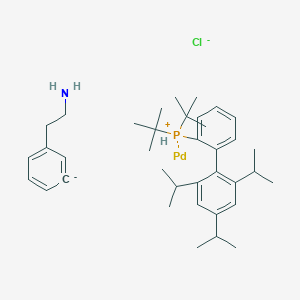
![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
![12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one](/img/structure/B12810574.png)

![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)
![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)



